molecular formula C15H22O3 B8710587 Ethyl 5-tert-butyl-2-ethoxybenzoate CAS No. 870007-41-3

Ethyl 5-tert-butyl-2-ethoxybenzoate

Cat. No. B8710587
M. Wt: 250.33 g/mol
InChI Key: NMWYXWYLTLPROQ-UHFFFAOYSA-N
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Patent
US07964724B2

Procedure details

Potassium carbonate (9.4 g, 68.0 mmol) and iodoethane (3.3 mL, 41.3 mmol) were added to a stirred solution of 5-tert-butyl-2-hydroxy-benzoic acid (1.3 g, 6.8 mmol) in 2-butanone (50 mL). The resulting mixture was heated at 80° C. (oil bath) for 16 h and then allowed to cool. The solution was concentrated and redisolved in methylene chloride. The organic phase was washed with water, brine, and dried over anhydrous magnesium sulfate. The solids were filtered off, and the filtrate was concentrated. Purification of the crude residue by flash chromatography (silica gel, eluting with 5-10% ethyl acetate in hexanes) gave ethyl 5-tert-butyl-2-ethoxy-benzoate (1.2 g, 81%) as a yellow oil.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].I[CH2:8][CH3:9].[C:10]([C:14]1[CH:15]=[CH:16][C:17]([OH:23])=[C:18]([CH:22]=1)[C:19]([OH:21])=[O:20])([CH3:13])([CH3:12])[CH3:11].[CH3:24][C:25](=O)CC>>[C:10]([C:14]1[CH:15]=[CH:16][C:17]([O:23][CH2:8][CH3:9])=[C:18]([CH:22]=1)[C:19]([O:21][CH2:24][CH3:25])=[O:20])([CH3:13])([CH3:11])[CH3:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3.3 mL
Type
reactant
Smiles
ICC
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC(=C(C(=O)O)C1)O
Name
Quantity
50 mL
Type
reactant
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue
WASH
Type
WASH
Details
by flash chromatography (silica gel, eluting with 5-10% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=CC(=C(C(=O)OCC)C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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